O-Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enethioate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound contains both difluoromethyl and trifluoromethyl groups, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enethioate typically involves the introduction of difluoromethyl and trifluoromethyl groups into the molecular structure. One common method is the trifluoromethylation process, which introduces a trifluoromethyl group into an organic compound. This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) and a fluoride source .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium ethoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
O-Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enethioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of O-Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enethioate involves its interaction with molecular targets through its difluoromethyl and trifluoromethyl groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-(trifluoromethyl)propene: Similar in structure but lacks the ethyl and thioate groups.
Difluoromethylated alkanes: Compounds with similar difluoromethyl groups but different overall structures.
Uniqueness
O-Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enethioate is unique due to the presence of both difluoromethyl and trifluoromethyl groups, along with the ethyl and thioate functionalities. This combination of groups imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
62619-36-7 |
---|---|
Molecular Formula |
C6H5F5OS |
Molecular Weight |
220.16 g/mol |
IUPAC Name |
O-ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enethioate |
InChI |
InChI=1S/C6H5F5OS/c1-2-12-5(13)3(4(7)8)6(9,10)11/h2H2,1H3 |
InChI Key |
UKHXIBNISKKIGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)C(=C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.